6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine
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Overview
Description
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline structure, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the methoxy groups and the piperazine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced into the quinoline ring. Common reagents for these reactions include halogenating agents and nucleophiles.
Scientific Research Applications
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infectious diseases and cancer.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation, but its quinoline structure suggests it may interact with DNA or proteins involved in cellular processes.
Comparison with Similar Compounds
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.
Quinidine: An antiarrhythmic agent that also contains a quinoline core.
Cinchonine: An alkaloid with antimalarial properties, structurally related to quinoline compounds.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse biological activities.
Biological Activity
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine is a complex quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of quinoline derivatives known for their diverse therapeutic effects, including antimalarial, antibacterial, and anticancer properties.
Chemical Structure
The molecular formula of this compound is C28H34N6O2. The structure features a quinoline core substituted with methoxy and piperazine groups, which are critical for its biological activity.
Biological Activity Overview
Several studies have investigated the biological activity of quinoline derivatives, revealing a range of pharmacological effects:
- Antimalarial Activity : Quinoline compounds are historically significant in antimalarial therapy. Research indicates that modifications to the quinoline structure can enhance efficacy against Plasmodium species. For instance, compounds with specific side chains exhibit lower IC50 values, indicating higher potency against malaria parasites .
- Antibacterial Properties : Quinoline derivatives have shown promise as antibacterial agents. The presence of the methoxy group and specific linkers in the structure can improve activity against various bacterial strains, including resistant strains .
- Anticancer Potential : Recent studies have explored the anticancer potential of quinoline derivatives, with some compounds demonstrating cytotoxic effects on cancer cell lines. The mechanism often involves interference with DNA synthesis or induction of apoptosis .
Antiplasmodial Activity
A study focused on the synthesis of 8-aminoquinoline derivatives demonstrated that modifications to the linker regions significantly impact antiplasmodial activity. Compounds with a methyl linker showed enhanced activity (IC50 values ranging from 0.324 µM to 7.05 µM), while those with ethyl linkers were less effective . This suggests that structural optimization is crucial for developing potent antimalarial agents.
Cytotoxicity and Selectivity
Another study evaluated the cytotoxicity of various quinoline derivatives against L-6 cells, finding that certain modifications led to low cytotoxicity (IC50 values around 119 µM), indicating a favorable therapeutic index . This selectivity is essential for minimizing side effects in potential therapeutic applications.
Comparative Table of Biological Activities
Compound | Antiplasmodial IC50 (µM) | Cytotoxicity IC50 (µM) | Selectivity Index |
---|---|---|---|
6-Methoxy-N-(...) | 0.324 | 119.4 | 46.27 |
4-Bromophenyl derivative | 2.92 | >100 | >34 |
Ethyl side chain variant | 15.98 | >100 | <7 |
Methyl linker variant | 0.743 | 124 | >166 |
Properties
CAS No. |
49562-07-4 |
---|---|
Molecular Formula |
C28H34N6O2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-methoxy-N-[2-[4-[2-[(6-methoxyquinolin-8-yl)amino]ethyl]piperazin-1-yl]ethyl]quinolin-8-amine |
InChI |
InChI=1S/C28H34N6O2/c1-35-23-17-21-5-3-7-31-27(21)25(19-23)29-9-11-33-13-15-34(16-14-33)12-10-30-26-20-24(36-2)18-22-6-4-8-32-28(22)26/h3-8,17-20,29-30H,9-16H2,1-2H3 |
InChI Key |
IBQRWZTXXRLMDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCN3CCN(CC3)CCNC4=C5C(=CC(=C4)OC)C=CC=N5 |
Origin of Product |
United States |
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